MAO-B Versus MAO-A Selectivity: >88-Fold Preferentia l Discrimination
2-[(Z)-2-Hydroxyprop-1-enyl]quinolin-8-ol exhibits a pronounced selectivity window between the two human MAO isoforms. Against MAO-A, it shows negligible inhibition with an IC50 > 100,000 nM, while against MAO-B the IC50 is 1,130 nM, yielding a calculated selectivity ratio (MAO-A IC50 / MAO-B IC50) of >88.5 [1]. This selectivity pattern is structurally meaningful: a closely related 2-substituted congener with a methylenedioxyphenyl-acetamide side-chain (BDBM50401983 / CHEMBL2203920) shows MAO-A IC50 > 100,000 nM but a substantially weaker MAO-B IC50 of 4,890 nM—translating to only >20-fold selectivity and a 4.3-fold weaker absolute MAO-B potency [2]. The quantitative difference demonstrates that the (Z)-2-hydroxyprop-1-enyl substituent confers markedly superior MAO-B affinity and selectivity compared to alternative C-2 functionalization strategies.
| Evidence Dimension | Human MAO-B inhibitory potency and MAO-A/MAO-B selectivity ratio |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM; selectivity ratio > 88.5 |
| Comparator Or Baseline | BDBM50401983 (2-substituted 8-HQ analog): MAO-A IC50 > 100,000 nM; MAO-B IC50 = 4,890 nM; selectivity ratio > 20.4 |
| Quantified Difference | 4.3-fold superior MAO-B IC50; >4.3-fold superior selectivity window |
| Conditions | Human recombinant MAO-A and MAO-B; fluorescence assay measuring kynuramine conversion to 4-hydroxyquinoline after 20 min incubation |
Why This Matters
MAO-B selectivity is a critical parameter for neurotherapeutic applications (e.g., Parkinson's disease adjuncts) where MAO-A inhibition is associated with dietary tyramine interactions; >88-fold selectivity reduces this liability risk far more effectively than a >20-fold window.
- [1] BindingDB Entry BDBM50401981 (CHEMBL1575961). MAO-A IC50 >1.00E+5 nM; MAO-B IC50 1.13E+3 nM. View Source
- [2] BindingDB Entry BDBM50401983 (CHEMBL2203920). MAO-A IC50 >1.00E+5 nM; MAO-B IC50 4.89E+3 nM. View Source
